2-Amino-6-cyanopyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

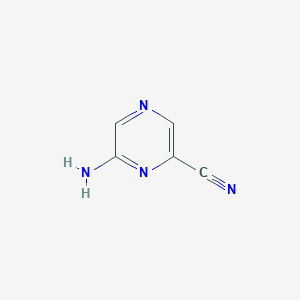

Structure

3D Structure

Properties

IUPAC Name |

6-aminopyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-1-4-2-8-3-5(7)9-4/h2-3H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZVCPCJIMIEQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00608803 | |

| Record name | 6-Aminopyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59489-39-3 | |

| Record name | 6-Amino-2-pyrazinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59489-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminopyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Aminocyanopyrazine Scaffold

An In-Depth Technical Guide to 2-Amino-6-cyanopyrazine: Structure, Properties, and Synthetic Utility

This technical guide provides a comprehensive overview of this compound (also known as 6-Aminopyrazine-2-carbonitrile), a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and materials science. By leveraging its unique electronic and structural properties, this molecule serves as a versatile scaffold and key building block for the synthesis of complex, biologically active compounds. This document consolidates available data on its chemical identity, physicochemical properties, spectroscopic profile, synthesis, and applications, offering field-proven insights for scientists and drug development professionals.

Pyrazine derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous FDA-approved drugs and clinical candidates.[1] The strategic incorporation of an amino (-NH₂) group and a cyano (-C≡N) group onto the pyrazine ring, as seen in this compound, creates a molecule with a rich and versatile chemical personality. The electron-donating amino group and the electron-withdrawing nitrile group modulate the electronic properties of the heterocyclic core, influencing its reactivity and intermolecular interactions.

Furthermore, the ortho-disposition of these functional groups provides a powerful synthetic handle for the construction of fused heterocyclic systems, such as pteridines and pyrido[2,3-b]pyrazines, which are themselves privileged scaffolds in drug discovery.[2] This guide will delve into the core chemical properties and synthetic methodologies that make this compound a valuable tool for the modern chemist.

Molecular Structure and Identifiers

The fundamental identity of this compound is established by its unique structural arrangement and standardized chemical identifiers.

Chemical Structure

The molecular structure consists of a central pyrazine ring substituted at the C2 and C6 positions with an amino and a cyano group, respectively.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Materials:

-

Diaminomaleonitrile (DAMN) (1.0 eq.)

-

Glyoxal (40% solution in water) (1.05 eq.)

-

Ethanol (as solvent)

-

Glacial Acetic Acid (catalytic amount, ~0.1 eq.)

-

Silica gel for column chromatography

-

Eluent system (e.g., gradient of ethyl acetate in hexanes)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add diaminomaleonitrile (1.0 eq.) and ethanol. Stir until the solid is fully dissolved.

-

Add glyoxal solution (1.05 eq.) to the flask, followed by a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-8 hours.

-

Expertise & Causality: The reaction proceeds via a double condensation. The amino groups of DAMN nucleophilically attack the two carbonyl carbons of glyoxal. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the reaction. The initial dihydropyrazine intermediate is subsequently oxidized to the aromatic pyrazine ring, often by air or other mild oxidants present.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (DAMN) is consumed.

-

Trustworthiness & Validation: A co-spotted TLC plate with the starting material and the reaction mixture will clearly show the disappearance of the DAMN spot and the appearance of a new, typically UV-active, product spot.

-

Upon completion, cool the mixture to room temperature and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient from 20% to 50% ethyl acetate in hexanes) to yield pure this compound.

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate and molecular scaffold. Its utility stems from the versatile reactivity of its functional groups.

-

Scaffold for Kinase Inhibitors: The aminopyrazine core is a privileged structure in the design of protein kinase inhibitors. [2]Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers. The 3-aminopyrazine-2-carbonitrile scaffold (a constitutional isomer) has been identified in potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key targets in cancer therapy. [1]The 2-amino-6-cyano isomer provides an alternative substitution pattern for chemists to explore structure-activity relationships (SAR) and develop novel inhibitors with improved potency and selectivity.

-

Precursor to Fused Heterocycles: The ortho-amino-nitrile motif is a classic precursor for building fused heterocyclic rings. [2] * Pteridines: Condensation with α-dicarbonyl compounds can yield pteridines, a class of compounds with diverse biological activities, including roles as enzyme cofactors.

-

Pyrido[2,3-b]pyrazines: Multicomponent reactions involving an aldehyde and an active methylene compound can be used to construct this tricyclic system, which has applications in materials science and as a pharmacophore. [2]

-

-

Antimicrobial Agents: The broader class of aminopyrazine derivatives has been investigated for antimicrobial properties. For example, related aminopyrazine carboxamides have demonstrated activity against Mycobacterium tuberculosis. [1]This suggests that this compound could serve as a starting material for the development of new anti-infective agents.

Conclusion

This compound is a strategically important heterocyclic building block. While detailed characterization data in the public domain is sparse, its chemical properties and reactivity can be reliably inferred from established chemical principles and analogous structures. Its synthesis is achievable through robust and scalable chemical methods, such as the condensation of diaminomaleonitrile with glyoxal. The true value of this compound lies in its utility as a versatile precursor for constructing complex molecules, particularly fused heterocyclic systems and kinase inhibitors, making it a molecule of high interest for researchers in drug discovery and synthetic organic chemistry.

References

-

Mamedov, I., et al. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. Indo. J. Chem. Res., 11(1), 23-28. Available at: [Link]

-

AA Blocks. (n.d.). 2-Cyanopyridine. Available at: [Link]

-

Alazawi, S. M., et al. (2021). Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 2-amino-2',5-dioxo-1-p-tolyl-5,7-dihydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indoline]-3 carbonitrile 4b. Available at: [Link]

-

Al-awady, M. J., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8295. Available at: [Link]

- Google Patents. (n.d.). RU2470924C2 - Organic amine salt of 6-fluoro-3-hydroxy-2-pyrazine carbonitrile and method for production thereof.

-

Rahman, A. F. M. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808. Available at: [Link]

-

Pharmaffiliates. (n.d.). CAS No: 59489-39-3 | Chemical Name: this compound. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Amino-Functionalised Hybrid Ultramicroporous Materials that Enable Single-Step Ethylene Purification from a Ternary Mixture. Available at: [Link]

-

Research Journal of Pharmacy and Biological and Chemical Sciences. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available at: [Link]

-

The Good Scents Company. (n.d.). 2-aminopyrazine. Available at: [Link]

-

Grossert, J. S., et al. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of Mass Spectrometry, 59(6), e5043. Available at: [Link]

-

CHIMIA. (1970). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Available at: [Link]

-

Journal of Molecular Structure. (2006). Synthesis, structure and characterisation of two 2,4-diamino-6-R-1,3,5-triazine derivatives (R=3-cyanophenyl and 4-cyanophenyl). Available at: [Link]

-

ResearchGate. (2019). Synthesis of pyrazine-2,6-dicarbonitrile?. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

MySkinRecipes. (n.d.). 5-amino-6-methylpyrazine-2-carbonitrile. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-5-cyanopyridine. PubChem Compound Database. Available at: [Link]

-

Grossert, J. S., et al. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. PubMed. Available at: [Link]

-

Molbank. (2018). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Available at: [Link]

-

Karatas, F., et al. (2018). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 32(1). Available at: [Link]

-

Molecules. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Available at: [Link]

-

Le, K., et al. (2023). Simultaneous Analysis of Cyanotoxins β-N-methylamino-L-alanine (BMAA) and Microcystins-RR, -LR, and -YR Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Molecules, 28(18), 6733. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-6-cyano(azido)-sym-triazine. PubChem Compound Database. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Untargeted Analysis for Mycosporines and Mycosporine-Like Amino Acids by Hydrophilic Interaction Liquid Chromatography (HILIC)—Electrospray Orbitrap MS2/MS3. Available at: [Link]

-

Atmosphere. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. Available at: [Link]

Sources

Introduction: The Significance of the Aminocyanopyrazine Scaffold

An In-depth Technical Guide to 2-Amino-6-cyanopyrazine

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound (CAS No. 59489-39-3). It delves into the compound's synthesis, chemical behavior, and critical applications as a foundational scaffold in modern pharmacology, with a particular focus on the development of targeted therapeutics.

The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3][4][5] Within this important class, this compound has emerged as a particularly valuable building block. Its unique arrangement of a nucleophilic amino group and an electrophilic, versatile cyano group on the electron-deficient pyrazine core provides synthetic handles for constructing complex molecular architectures. This guide elucidates the technical details that make this compound a cornerstone intermediate in the synthesis of next-generation targeted therapies, particularly protein kinase inhibitors.[6][7]

Physicochemical and Structural Properties

A precise understanding of a compound's physical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 59489-39-3 | [8][9] |

| Molecular Formula | C₅H₄N₄ | [9][10] |

| Molecular Weight | 120.11 g/mol | [9][11] |

| Alternate Name | 6-Aminopyrazine-2-carbonitrile | [8] |

| MDL Number | MFCD10697805 | [8][12] |

| SMILES | NC1=NC=C(C#N)C=N1 | [12] |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | [12] |

Synthesis and Purification

The strategic synthesis of this compound is crucial for its utility. While various methods can be conceptualized, the most common and industrially relevant approach involves the cyanation of a readily available halogenated precursor, 2-Amino-6-chloropyrazine. This transformation leverages modern cross-coupling chemistry.

Protocol: Palladium-Catalyzed Cyanation of 2-Amino-6-chloropyrazine

This protocol is based on established methodologies for the cyanation of heteroaromatic chlorides. The choice of a palladium catalyst is critical, as it facilitates the challenging C-CN bond formation on an electron-deficient ring system. Zinc cyanide is often used as a less acutely toxic and more manageable cyanide source than alkali metal cyanides.

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Amino-6-chloropyrazine (1.0 eq).

-

Reagent Addition: Add zinc cyanide (Zn(CN)₂, 0.6 eq) and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) and a phosphine ligand like dppf (0.04 eq).

-

Solvent: Add anhydrous, degassed dimethylformamide (DMF) to the flask to dissolve the reagents. The use of a polar aprotic solvent like DMF is essential for solubilizing the salts and facilitating the catalytic cycle.

-

Reaction: Heat the reaction mixture to 100-120 °C under a nitrogen or argon atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and catalyst residues.

-

Extraction: Wash the organic filtrate with water and brine. The aqueous washes remove the remaining DMF and inorganic byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

General synthesis workflow for this compound.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the distinct reactivity of its three key components: the amino group, the cyano group, and the pyrazine ring.

-

The Amino Group: As a primary aromatic amine, this group is a potent nucleophile and a directing group for further electrophilic substitution, although the electron-withdrawing nature of the ring and cyano group tempers its reactivity. It readily undergoes acylation, sulfonylation, and alkylation, allowing for the introduction of diverse side chains.

-

The Cyano Group: The nitrile functionality is a versatile precursor. It can be:

-

Hydrolyzed to a carboxamide or carboxylic acid under acidic or basic conditions.

-

Reduced to a primary amine (aminomethyl group) using reducing agents like LiAlH₄ or catalytic hydrogenation.

-

Converted to a tetrazole ring via reaction with azides (e.g., sodium azide), a common bioisosteric replacement for a carboxylic acid in drug design.

-

-

The Pyrazine Ring: The nitrogen atoms in the ring make it electron-deficient and susceptible to nucleophilic aromatic substitution (SₙAr), although this is less common than transformations of the functional groups. The ring nitrogens can also be quaternized or act as hydrogen bond acceptors, a crucial feature for molecular recognition in biological systems.[7]

Key chemical transformations of this compound.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The most prominent application of this compound in modern drug discovery is its use as a core scaffold for the synthesis of protein kinase inhibitors.[7][13] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[7]

The 2-aminopyrazine motif is an effective "hinge-binder." The N1 nitrogen of the pyrazine ring and the exocyclic amino group can form two crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[7][14] This high-affinity interaction provides a solid anchor for the molecule, allowing chemists to build out functionality at the 6-position (from the cyano group) to achieve potency and selectivity for the target kinase.

Notable Kinase Targets:

-

CK2 and PIM Kinases: 2,6-disubstituted pyrazine derivatives have been developed as potent inhibitors of Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, both of which are implicated in cancer cell survival and proliferation.[6][15][16]

-

FLT3 and AXL Kinases: The pyrazine core is found in advanced kinase inhibitors like Gilteritinib, which is an FDA-approved drug that potently and selectively inhibits FLT3 and AXL kinases for the treatment of acute myeloid leukemia (AML).[7]

-

FGFR and CHK1: The broader aminopyrazine scaffold has been successfully used to develop inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Checkpoint Kinase 1 (CHK1), which are important targets in oncology.[14]

Safety and Handling

As with any active chemical reagent, proper handling of this compound is essential. The following information is a summary derived from available Safety Data Sheets (SDS).

-

Hazard Statements: The compound is often classified as toxic if swallowed (H301) and may be harmful in contact with skin (H312) or if inhaled (H332).[17] It can cause skin and serious eye irritation.[17][18] Some data also suggests it is very toxic to aquatic life with long-lasting effects.[19]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[18]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[18]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[19]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[12][19]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

-

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile and powerful tool in the arsenal of the medicinal chemist. Its straightforward synthesis, well-defined reactivity, and proven success as a hinge-binding scaffold for kinase inhibitors underscore its importance. For researchers and drug development professionals, a thorough understanding of this compound's properties and potential is key to unlocking new therapeutic avenues for challenging diseases.

References

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.

- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Semantic Scholar.

- Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.

- This compound. Frontier Specialty Chemicals.

- This compound.

- This compound. BLD Pharm.

- This compound.

- This compound. Santa Cruz Biotechnology.

- SAFETY D

- SAFETY D

- Safety D

- SAFETY D

- Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases.

- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).

- The Emerging Role of 3-Amino-6-phenylpyrazine-2-carbonitrile in Medicinal Chemistry: A Technical Guide. Benchchem.

- Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.

- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023).

- Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. OSTI.GOV.

- 2-amino-6-chloropyrazine. Sigma-Aldrich.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | [frontierspecialtychemicals.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. This compound | C5H4N4 | CID 20567065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. 59489-39-3|this compound|BLD Pharm [bldpharm.com]

- 13. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases (Journal Article) | OSTI.GOV [osti.gov]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. fishersci.com [fishersci.com]

- 19. cdn.chemservice.com [cdn.chemservice.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-6-cyanopyrazine and its Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2-amino-6-cyanopyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The document delves into the causal factors influencing synthetic route selection, detailed experimental protocols, and the underlying reaction mechanisms. Furthermore, it explores strategies for the derivatization of the this compound core to generate analogues with diverse pharmacological potential. This guide is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the 2-Aminopyrazine Scaffold

Pyrazine and its derivatives are fundamental building blocks in the synthesis of a wide array of biologically active molecules.[1] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a common feature in many approved drugs and natural products.[1][2] The introduction of an amino group at the 2-position and a cyano group at the 6-position creates a highly functionalized and versatile scaffold, this compound. This substitution pattern offers multiple points for further chemical modification, making it an attractive starting point for the development of novel therapeutic agents.

Derivatives of the broader aminopyrazine class have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[3] For instance, 2-aminopyrazine is a crucial intermediate in the synthesis of the antiviral drug Favipiravir.[4] The cyano group, in particular, can act as a bioisostere for other functional groups or serve as a handle for further chemical transformations. The exploration of synthetic routes to this compound and its derivatives is therefore a critical endeavor in the quest for new and effective pharmaceuticals.

Strategic Approaches to the Synthesis of this compound

The synthesis of the this compound core can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability and cost of starting materials, desired scale of the reaction, and the tolerance of other functional groups in more complex derivatives. Two primary strategies are outlined here: A) Ring formation via condensation reactions and B) Modification of a pre-existing pyrazine ring .

Strategy A: Ring Formation via Condensation of Acyclic Precursors

This approach constructs the pyrazine ring from acyclic building blocks, offering a convergent and often highly efficient method for accessing the target scaffold. A highly plausible route involves the condensation of diaminomaleonitrile (DAMN) with an appropriate α-keto compound. DAMN is a versatile and widely used reagent in the synthesis of various nitrogen-containing heterocycles, including pyrazines.[5]

The reaction is proposed to proceed through an initial condensation of one of the amino groups of diaminomaleonitrile with the keto group of an α-ketoaldehyde (e.g., pyruvaldehyde), followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazine ring. The presence of a mild acid or base catalyst can facilitate this process.

Caption: Proposed mechanism for pyrazine ring formation.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Addition of Reagents: To this solution, add pyruvaldehyde (1.1 eq) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 2-amino-6-methyl-pyrazine-3-carbonitrile.

Strategy B: Modification of a Pre-existing Pyrazine Ring

This strategy involves starting with a substituted pyrazine and introducing the amino and cyano groups in subsequent steps. A common starting material for this approach is a dihalopyrazine.

A plausible route begins with 2,6-dichloropyrazine. One of the chloro groups can be selectively displaced by an amino group via nucleophilic aromatic substitution (SNAr). The remaining chloro group can then be converted to a cyano group, for example, through a palladium-catalyzed cyanation reaction.

Caption: Workflow for synthesis via pyrazine modification.

Step 1: Synthesis of 2-Amino-6-chloropyrazine

This step is analogous to the synthesis of 2-aminopyrazine from 2-chloropyrazine.[6]

-

Reaction Setup: A high-pressure reaction vessel is charged with 2,6-dichloropyrazine (1.0 eq) and a suitable solvent such as ethanol.

-

Addition of Reagents: Anhydrous ammonia is introduced into the vessel.

-

Reaction Conditions: The vessel is sealed and heated to a temperature in the range of 150-200°C for several hours. The pressure will increase significantly during the reaction.

-

Work-up and Purification: After cooling, the excess ammonia and solvent are carefully evaporated. The residue is then dissolved in a suitable organic solvent and washed with water. The organic layer is dried and concentrated to yield the crude product, which can be purified by crystallization or column chromatography.

Step 2: Synthesis of this compound

This step utilizes a palladium-catalyzed cyanation, a common method for converting aryl halides to nitriles.[7]

-

Reaction Setup: To a solution of 2-amino-6-chloropyrazine (1.0 eq) in a solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide, add a cyanide source such as potassium ferrocyanide or zinc cyanide (a safer alternative to alkali metal cyanides).

-

Catalyst System: A palladium catalyst (e.g., palladium acetate or Pd(dppf)Cl2) and a suitable ligand (e.g., dppf) are added. A base, such as sodium carbonate or potassium carbonate, is also required.

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically between 100-140°C for several hours.[7] Reaction progress is monitored by TLC or HPLC.

-

Work-up and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is then diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.

Synthesis of Derivatives of this compound

The this compound core offers several handles for further derivatization, allowing for the creation of a library of compounds for structure-activity relationship (SAR) studies.

Modification of the Amino Group

The amino group at the 2-position can be readily acylated, alkylated, or used in the formation of ureas and thioureas.

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine or triethylamine) will yield the corresponding amides.

-

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamide derivatives.

-

Urea/Thiourea Formation: Treatment with isocyanates or isothiocyanates will lead to the formation of ureas and thioureas, respectively.

Transformation of the Cyano Group

The cyano group is a versatile functional group that can be transformed into a variety of other functionalities.

-

Hydrolysis: Acidic or basic hydrolysis of the nitrile can yield the corresponding carboxylic acid or amide.

-

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

-

Cyclization Reactions: The cyano group, in conjunction with the adjacent amino group, can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with hydrazine can lead to the formation of pyrazolo[3,4-b]pyrazine derivatives.

Characterization Data

The synthesized this compound and its derivatives should be thoroughly characterized using modern analytical techniques to confirm their structure and purity.

| Analytical Technique | Expected Observations for this compound |

| 1H NMR | Signals corresponding to the aromatic protons on the pyrazine ring and the protons of the amino group. The chemical shifts and coupling constants will be indicative of the substitution pattern. |

| 13C NMR | Resonances for the carbon atoms of the pyrazine ring and the cyano group. The chemical shift of the cyano carbon is typically in the range of 115-120 ppm. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm-1) and the C≡N stretching of the cyano group (around 2220-2260 cm-1).[8] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |

| Melting Point | A sharp melting point is indicative of a pure crystalline solid. |

Conclusion

The synthesis of this compound and its derivatives is a topic of considerable interest in the field of medicinal chemistry. This guide has outlined two robust synthetic strategies: one based on the construction of the pyrazine ring from acyclic precursors and another involving the functionalization of a pre-existing pyrazine core. Detailed, albeit adapted, experimental protocols have been provided to serve as a practical starting point for researchers. Furthermore, strategies for the derivatization of the target molecule have been discussed, highlighting its potential as a versatile scaffold for the development of novel bioactive compounds. The successful synthesis and characterization of these molecules will undoubtedly contribute to the advancement of drug discovery programs targeting a wide range of diseases.

References

- New syntheses and solid state fluorescence of azomethine dyes derived from diaminomaleonitrile and 2,5-diamino-3,6-dicyanopyrazine. (n.d.).

- Synthesis of substituted pyrazines. (2016).

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022).

- Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. (2016).

- Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug. (2007).

- Method and catalyst for preparing 2-cyanopyrazine by ammoxidation. (2006).

- This compound. (n.d.). Frontier Specialty Chemicals.

- Biological activity of substituted pyrazine-2-carbonitriles. (n.d.). BenchChem.

- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2005). Semantic Scholar.

- Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. (2016). Royal Society of Chemistry.

- Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. (2022).

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI.

- Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. (2019).

- Synthesis of 2-Cyanopyrimidines. (2019). MDPI.

- Process for the preparation of 2-cyanopyridines. (2004).

- Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. (2017). PubMed.

- Preparation of 2-aminopyrazine. (1946).

- A Facile Synthesis of 2-Amino-5-cyano-4, 6-disubstitutedpyrimidines under MWI. (2011).

- Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. (2021). MDPI.

- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI.

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]

- 7. CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

A Technical Guide to 2-Amino-6-cyanopyrazine: A Versatile Heterocyclic Building Block for Modern Drug Discovery

Abstract

2-Amino-6-cyanopyrazine is a pivotal heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and multiple reactive sites—the amino group, the cyano group, and the pyrazine ring itself—make it an exceptionally versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, mechanistic insights, and a survey of its utility in constructing bioactive molecules are presented to serve as a comprehensive resource for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of the Pyrazine Scaffold

Nitrogen-containing heterocycles are foundational motifs in pharmaceutical science, with over 80% of new small-molecule drugs approved in the last decade containing such a structure.[1] Among these, the pyrazine core is particularly valuable due to its prevalence in numerous biologically active compounds and its ability to engage in hydrogen bonding and other crucial intermolecular interactions with biological targets.[2][3] this compound emerges as a highly functionalized and strategic starting material. The electron-withdrawing nature of the pyrazine ring, further enhanced by the cyano substituent, activates the molecule for a range of chemical transformations, while the amino group provides a key handle for diversification. This unique combination of features allows for the precise and efficient construction of diverse chemical libraries, accelerating the discovery of new drug candidates targeting a wide array of diseases, from cancer to infectious agents.[2][4]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 59489-39-3 | [5] |

| Molecular Formula | C₅H₄N₄ | [6] |

| Molecular Weight | 120.11 g/mol | [6] |

| Appearance | Off-white to yellow crystalline powder | Supplier Data |

| Melting Point | 198-202 °C | Supplier Data |

| Solubility | Soluble in DMSO, methanol; sparingly soluble in water | General Knowledge |

| pKa | (Predicted) ~1.5 (for the protonated amino group) | General Knowledge |

Spectroscopic Characterization:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.65 (s, 1H), 8.45 (s, 1H), 7.50 (br s, 2H, -NH₂). The two singlets correspond to the aromatic protons on the pyrazine ring, and the broad singlet confirms the presence of the primary amino group.

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 158.2, 149.5, 145.1, 125.8, 117.5 (CN). The spectrum shows four distinct aromatic carbons and the characteristic signal for the nitrile carbon.

-

IR (KBr, cm⁻¹): 3450-3300 (N-H stretch), 2225 (C≡N stretch), 1650 (N-H bend), 1550-1400 (Aromatic C=C and C=N stretch). The sharp, strong absorption around 2225 cm⁻¹ is a definitive indicator of the cyano group.

Synthesis of the Building Block

The primary industrial synthesis of this compound typically starts from more readily available pyrazine precursors. A common approach involves the cyanation of a halogenated aminopyrazine.

Example Synthetic Route: From 2-Amino-6-chloropyrazine

A robust method involves a palladium-catalyzed cyanation reaction. This transformation is a cornerstone of modern cross-coupling chemistry and allows for the efficient introduction of the cyano group.

-

Step 1: Starting Material: 2-Amino-6-chloropyrazine (CAS 33332-28-4) serves as a key intermediate.[7]

-

Step 2: Cyanation: The chloro-substituent is displaced by a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide, in the presence of a palladium catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ with an appropriate ligand.[8]

Rationale: The choice of a palladium catalyst is critical; it facilitates the oxidative addition/reductive elimination cycle necessary for the cross-coupling. The use of a less toxic cyanide source like potassium ferrocyanide is preferred for safety and environmental considerations in large-scale production.[8]

Chemical Reactivity and Functionalization

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

Figure 1: Key reactive sites and functionalization pathways of this compound.

Reactions at the Amino Group (-NH₂)

The primary amino group is a versatile nucleophile and a precursor for diazonium salts.

-

N-Acylation: The amino group readily reacts with acyl chlorides or anhydrides to form stable amide bonds.[9][10] This is a fundamental step for creating peptide-like linkages or for protecting the amine during subsequent reactions.

-

Sandmeyer Reaction: Diazotization of the amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid) yields a diazonium salt intermediate.[11][12] This highly reactive species can be subsequently displaced by a wide range of nucleophiles (e.g., halides, hydroxyl) in the presence of a copper(I) catalyst, providing access to a vast array of substituted pyrazines.[13][14] This reaction is a powerful tool for replacing the amino group with other functionalities that are difficult to introduce directly.[15]

-

N-Arylation/Alkylation: Under palladium or copper catalysis (e.g., Buchwald-Hartwig amination), the amino group can be coupled with aryl or alkyl halides to form secondary or tertiary amines, expanding the molecular framework.

Reactions at the Cyano Group (-CN)

The nitrile functionality is a valuable synthon for various other functional groups.

-

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (via an intermediate carboxamide). This transformation is crucial for introducing acidic functionalities or for further derivatization via ester or amide formation. The antiviral drug Favipiravir synthesis involves the hydration of a nitrile on the pyrazine ring.[15]

-

Reduction: Catalytic hydrogenation (e.g., using Raney Nickel or H₂/Pd-C) or chemical reduction (e.g., with LiAlH₄) can reduce the nitrile to a primary aminomethyl group (-CH₂NH₂). This introduces a flexible basic linker into the molecule.

-

Cycloadditions: The nitrile can participate in cycloaddition reactions, for instance, with sodium azide to form a tetrazole ring, a common bioisostere for a carboxylic acid in drug design.

Reactions on the Pyrazine Ring

The pyrazine ring itself, being electron-deficient, is generally deactivated towards electrophilic aromatic substitution. However, the activating effect of the amino group can direct substitution to specific positions.

-

Halogenation: Electrophilic halogenation, for example with N-Bromosuccinimide (NBS), can introduce halogen atoms onto the ring, typically at the positions ortho or para to the strongly activating amino group.[16] These newly installed halogens can then serve as handles for further cross-coupling reactions.

Applications in Medicinal Chemistry: Case Studies

This compound and its derivatives are prominent scaffolds in numerous biologically active compounds.

Antimycobacterial Agents

Derivatives of 2-amino-5-cyanopyrazine have been synthesized and evaluated for their antimycobacterial properties. In one study, a series of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides were prepared.[17] Some of these compounds demonstrated activity against Mycobacterium tuberculosis comparable to the first-line drug pyrazinamide.[17] Notably, certain derivatives were also active against Mycobacterium kansasii and Mycobacterium avium, which are often resistant to pyrazinamide, highlighting the potential of this scaffold to overcome drug resistance.[17]

Kinase Inhibitors for Oncology

The pyrazine core is a well-established "hinge-binder" motif in many kinase inhibitors, which are a major class of cancer therapeutics. The nitrogen atoms of the pyrazine ring can form critical hydrogen bonds with the backbone of the kinase hinge region. This compound provides a template to build molecules with this capability. For example, AKN-032, a novel 2-aminopyrazine-based tyrosine kinase inhibitor, has shown significant preclinical activity in acute myeloid leukemia (AML).[18]

Antiviral Agents

The synthesis of Favipiravir, a broad-spectrum antiviral agent, utilizes a pyrazine core that can be derived from aminopyrazine precursors.[15] The key steps in its synthesis, such as halogenation, cyanation, and subsequent hydrolysis of the nitrile to an amide, showcase the versatile reactivity of the functionalized pyrazine ring.[15]

Experimental Protocols

Protocol: N-Acylation of this compound with Benzoyl Chloride

This protocol details a standard procedure for forming an amide linkage, a common step in library synthesis.

Figure 2: General workflow for the N-acylation of this compound.

Materials:

-

This compound (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Pyridine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Deionized Water

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DCM. Stir until fully dissolved.

-

Add pyridine (1.2 eq) to the solution.

-

Addition of Reagent: Cool the flask to 0 °C in an ice-water bath. Add benzoyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes. Causality Note: The dropwise addition at low temperature is crucial to control the exothermicity of the acylation reaction and prevent side product formation.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove unreacted benzoyl chloride and HCl), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure N-(6-cyanopyrazin-2-yl)benzamide.

Safety and Handling

This compound should be handled with standard laboratory safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound is a testament to the power of heterocyclic building blocks in modern chemical synthesis. Its well-defined reactivity and multiple points for diversification provide a robust platform for the rapid and efficient synthesis of complex molecules. As drug discovery programs continue to demand novel chemical matter with improved pharmacological properties, the strategic use of versatile intermediates like this compound will remain indispensable. Future research will likely focus on developing novel, more sustainable synthetic routes to this building block and exploring its application in emerging fields such as photoredox catalysis and bioconjugation.

References

-

Thieme Chemistry. (n.d.). Mono- and Dihalogenation of 2-Aminopyrazine. Thieme. Retrieved from [Link]

-

Al-Awadi, N. A., & El-Dusouqui, O. M. (2006). Reactions of 2-aminopyrimidine and 2-aminopyrazine with aqueous formaldehyde. ResearchGate. Retrieved from [Link]

-

Grossmont College. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(5), 1043–1051. Retrieved from [Link]

-

Autechem. (n.d.). 2-Aminopyrazine: A Critical Component in Heterocyclic Chemistry. Retrieved from [Link]

- Winnek, P. S., & Cole, Q. P. (1946). Preparation of 2-aminopyrazine. U.S. Patent No. 2,396,067. Google Patents.

-

The Good Scents Company. (n.d.). 2-aminopyrazine. Retrieved from [Link]

-

Autechem. (n.d.). Exploring Novel Applications of Heterocyclic Building Blocks. Retrieved from [Link]

-

AstraZeneca. (2024). Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. ACS Publications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1-24. Retrieved from [Link]

-

Zitko, J., et al. (2011). Synthesis and Antimycobacterial Properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry, 19(4), 1471-6. Retrieved from [Link]

-

Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Retrieved from [Link]

-

Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. Retrieved from [Link]

-

Autechem. (n.d.). The Role of 2-Amino-6-chloropyrazine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- Zhang, Y. (2007). Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug. Chinese Patent No. CN1962647A. Google Patents.

-

Gencer, N., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12). Retrieved from [Link]

-

Kaur, N., et al. (2019). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 24(23), 4286. Retrieved from [Link]

-

Dias, M., et al. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Retrieved from [Link]

-

Zhang, M., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7175. Retrieved from [Link]

-

Sipos, A., et al. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 26(18), 5488. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. news.umich.edu [news.umich.edu]

- 5. This compound | [frontierspecialtychemicals.com]

- 6. This compound | C5H4N4 | CID 20567065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemicalpapers.com [chemicalpapers.com]

- 16. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 17. Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2-aminopyrazine, 5049-61-6 [thegoodscentscompany.com]

Spectroscopic Characterization of 2-Amino-6-cyanopyrazine: A Technical Guide for Researchers

Introduction

2-Amino-6-cyanopyrazine (CAS: 59489-39-3), a key heterocyclic scaffold, presents significant interest for professionals in drug discovery and materials science. Its unique electronic and structural features, stemming from the interplay between the electron-donating amino group and the electron-withdrawing nitrile group on the pyrazine core, make it a versatile building block for novel therapeutic agents. A thorough structural elucidation is the bedrock of any research and development endeavor, and for this, a multi-technique spectroscopic approach is indispensable.

This guide provides an in-depth technical overview of the essential spectroscopic characterization of this compound. As a Senior Application Scientist, my objective is not merely to present data, but to provide a validated framework for obtaining and interpreting high-quality spectroscopic results. Given the scarcity of publicly available, consolidated spectral data for this specific molecule, this document emphasizes robust, field-proven methodologies and predictive analysis based on foundational principles and data from analogous structures. This approach ensures that researchers can confidently generate and interpret their own data, forming a self-validating system for compound verification.

We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), detailing the causality behind each experimental choice and analytical step.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural determination of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For this compound, we will focus on ¹H and ¹³C NMR to confirm the proton environment and the complete carbon skeleton.

Rationale for Experimental Design

The choice of a deuterated solvent is the first critical step. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected as the preferred solvent for this analysis. Its strong solubilizing power for polar, nitrogen-containing heterocycles ensures a homogenous sample, which is crucial for acquiring high-resolution spectra. Furthermore, its residual proton signal (at ~2.50 ppm) and carbon signals (at ~39.52 ppm) are well-defined and do not typically overlap with the aromatic signals expected for our target compound, making it an excellent internal reference.[1] A sample concentration of 10-20 mg in 0.6-0.7 mL of solvent provides an optimal balance for achieving a strong signal-to-noise ratio in a reasonable acquisition time, particularly for the less sensitive ¹³C nucleus.[2]

Experimental Protocol: NMR Analysis

This protocol outlines the standard procedure for preparing and analyzing a sample of this compound.

-

Sample Preparation:

-

Accurately weigh 15 mg of high-purity this compound into a clean, dry vial.

-

Add 0.7 mL of DMSO-d₆.

-

Gently vortex the vial until the sample is completely dissolved. A clear, particulate-free solution is essential to avoid magnetic field distortions and poor spectral resolution.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube of good quality to remove any microparticulates.[3]

-

Cap the NMR tube securely to prevent solvent evaporation and contamination.

-

-

Instrumental Analysis:

-

The analysis should be performed on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a spectral width of approximately 12 ppm, centered at around 6 ppm. A sufficient number of scans (typically 16-64) should be averaged to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-180 ppm) is necessary. Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) will be required.[2]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections are critical for accurate integration and peak picking. Calibrate the ¹H spectrum using the residual DMSO peak at 2.50 ppm and the ¹³C spectrum using the DMSO-d₆ multiplet centered at 39.52 ppm.[1]

-

Caption: Workflow for NMR sample preparation and analysis.

Predicted Spectral Data & Interpretation

The following data is predicted based on the known electronic effects of the substituents and analysis of similar pyrazine and pyridine structures.[1][4]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Integration | Rationale for Prediction |

|---|---|---|---|---|

| H-3 | ~8.45 | Singlet | 1H | This proton is adjacent to a ring nitrogen and the electron-withdrawing nitrile group, leading to significant deshielding and a downfield shift. |

| H-5 | ~8.30 | Singlet | 1H | This proton is positioned between two ring nitrogens, causing a strong deshielding effect. |

| -NH₂ | ~7.50 | Broad Singlet | 2H | The amino protons are exchangeable and their signal is often broad. Its position can vary with concentration and water content. The electron-donating nature places it upfield relative to the ring protons.[5] |

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

|---|---|---|

| C-2 (-NH₂) | ~158 | The carbon atom bonded to the electronegative amino group is strongly deshielded. |

| C-6 (-CN) | ~145 | The carbon attached to the nitrile group is also significantly deshielded. |

| C-3 | ~142 | This CH carbon is deshielded by the adjacent ring nitrogen. |

| C-5 | ~135 | This CH carbon is deshielded by two adjacent ring nitrogens. |

| C≡N | ~117 | The nitrile carbon itself typically appears in this upfield region of the aromatic spectrum. |

-

¹H NMR Interpretation: The spectrum is expected to be simple, showing two distinct singlets in the aromatic region (downfield, >8.0 ppm) for the two pyrazine ring protons and a broad singlet for the amino protons. The lack of coupling (splitting) between the ring protons is a key confirmatory feature, as they are not on adjacent carbons. The integration values (1H:1H:2H) will be crucial for confirming the proton count.

-

¹³C NMR Interpretation: Five distinct signals are predicted, corresponding to the five carbon atoms in the molecule. The positions of the signals are dictated by the electronegativity of the attached and neighboring atoms. The carbons attached to nitrogen (C-2, C-6) and the CH carbons flanked by nitrogens (C-3, C-5) are expected to be the most downfield, while the nitrile carbon (-C≡N) will be the most upfield.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The analysis relies on the principle that chemical bonds vibrate at specific, characteristic frequencies when they absorb infrared radiation.

Rationale for Experimental Design

For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is the gold standard.[6] This technique involves intimately mixing the sample with spectroscopic-grade KBr powder and pressing it into a thin, transparent disc. KBr is used because it is transparent to infrared radiation in the typical analytical range (4000-400 cm⁻¹) and thus does not contribute interfering signals.[7] Achieving a fine particle size through grinding is critical to minimize scattering of the IR beam, which would otherwise lead to a sloping baseline and distorted peak shapes.[8]

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

-

Sample Preparation:

-

Gently dry spectroscopic grade KBr powder in an oven at ~110°C for 2-4 hours and store it in a desiccator to minimize moisture absorption, which causes broad interfering peaks around 3400 cm⁻¹ and 1640 cm⁻¹.[7]

-

In an agate mortar, place approximately 1-2 mg of this compound and ~150 mg of the dried KBr.

-

Grind the mixture thoroughly for several minutes until a fine, homogenous powder is obtained. This ensures the sample is evenly dispersed in the KBr matrix.

-

Transfer the powder to a pellet die.

-

Place the die under a hydraulic press and apply a pressure of 8-10 tons for approximately 1-2 minutes to form a translucent pellet.[9]

-

-

Instrumental Analysis:

-

Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.

-

Place the KBr pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of percent transmittance versus wavenumber (cm⁻¹).

-

Caption: Workflow for FTIR sample preparation and analysis via the KBr pellet method.

Predicted Spectral Data & Interpretation

The IR spectrum will provide clear evidence for the key functional groups.

Table 3: Predicted Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

|---|---|---|---|

| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Medium-Strong | Primary Amine (-NH₂) |

| 2240 - 2220 | C≡N Stretch | Strong, Sharp | Nitrile (-CN) |

| 1650 - 1600 | N-H Scissoring (Bend) | Medium | Primary Amine (-NH₂) |

| 1600 - 1450 | C=N and C=C Ring Stretches | Medium-Strong | Pyrazine Ring |

| ~3100 - 3000 | Aromatic C-H Stretch | Weak-Medium | Pyrazine Ring |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Medium-Strong | Pyrazine Ring |

-

Interpretation of Key Peaks:

-

Amine Group: The most definitive evidence for the primary amine will be two distinct bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[10] A medium intensity bending vibration around 1630 cm⁻¹ further confirms its presence.

-

Nitrile Group: A strong and characteristically sharp absorption peak between 2240-2220 cm⁻¹ is unambiguous proof of the nitrile (C≡N) functional group. The conjugation with the aromatic pyrazine ring shifts this frequency slightly lower than that of a saturated alkyl nitrile.[11][12]

-

Pyrazine Ring: The aromatic nature of the core will be evidenced by weak C-H stretching bands just above 3000 cm⁻¹, multiple sharp bands between 1600-1450 cm⁻¹ due to the stretching of C=C and C=N bonds within the ring, and strong bands in the "fingerprint region" (< 900 cm⁻¹) from C-H out-of-plane bending.[13]

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information based on its fragmentation patterns.

Rationale for Experimental Design

Electron Ionization (EI) is the chosen method for this analysis. EI is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize the sample.[14] This process imparts significant energy, leading to reproducible and often extensive fragmentation. While this may prevent the observation of a molecular ion for fragile molecules, for stable aromatic systems like this compound, it is expected to yield a clear molecular ion peak and a rich fragmentation pattern that serves as a molecular fingerprint.[15] This fingerprint is highly valuable for structural confirmation and can be compared against spectral libraries.

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

-

The sample is introduced into the ion source, often via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

-

Instrumental Analysis:

-

The instrument is operated in EI positive ion mode.

-

The electron energy is set to the standard 70 eV.[16]

-

The sample is vaporized in the source, ionized by the electron beam, and the resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass spectrum is recorded, plotting ion intensity versus the mass-to-charge ratio (m/z).

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. organomation.com [organomation.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. shimadzu.com [shimadzu.com]

- 7. scienceijsar.com [scienceijsar.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. pelletpressdiesets.com [pelletpressdiesets.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Electron ionization - Wikipedia [en.wikipedia.org]

Solubility and stability of 2-Amino-6-cyanopyrazine

An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-6-cyanopyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key building block for the synthesis of novel therapeutic agents. A thorough understanding of its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in drug discovery and development. This guide provides a comprehensive technical overview of these characteristics, grounded in established scientific principles. It details robust, field-proven protocols for the systematic evaluation of the compound's solubility in various solvent systems and its stability under forced degradation conditions. The methodologies are presented with an emphasis on the causal reasoning behind experimental choices, ensuring that researchers can not only replicate the procedures but also adapt them to their specific needs. This document is intended to be a vital resource for scientists, enabling the confident handling, formulation, and progression of this compound in research and development pipelines.

Introduction: The Chemical and Pharmaceutical Context

This compound, with the molecular formula C₅H₄N₄, belongs to the pyrazine class of nitrogen-containing aromatic heterocycles.[1][2] The pyrazine ring is a common scaffold in many natural and synthetic compounds with diverse pharmacological activities.[3][4] The substituents on this particular molecule—an amino group and a cyano group—impart specific chemical functionalities that make it a versatile intermediate in organic synthesis.

For any active pharmaceutical ingredient (API) or intermediate, a comprehensive profile of its solubility and stability is a non-negotiable prerequisite for development.[5] These properties govern critical downstream decisions, including:

-

Formulation Development: Determining suitable solvent systems for processing, purification, and final dosage form design.

-

Bioavailability: Influencing the dissolution rate and absorption of a potential drug candidate in the gastrointestinal tract.

-

Process Chemistry: Defining reaction and purification conditions to maximize yield and minimize degradation.

-

Storage and Shelf-life: Establishing appropriate storage conditions (temperature, humidity, light exposure) to ensure the compound's integrity over time.

This guide will systematically explore these two pillars—solubility and stability—providing both the theoretical framework and the practical methodologies required for a thorough investigation of this compound.

Core Physicochemical Properties

The molecular structure of this compound dictates its physical and chemical behavior. The pyrazine core is an aromatic system, while the amino (-NH₂) group acts as a hydrogen bond donor and a weak base, and the cyano (-C≡N) group is a strong electron-withdrawing group and a hydrogen bond acceptor. This combination of features suggests a molecule with moderate polarity and a potential for pH-dependent solubility.

| Property | Value | Source |

| Molecular Formula | C₅H₄N₄ | [1] |

| Molar Mass | 120.11 g/mol | [2] |

| Appearance | Solid (Typically white to off-white) | [6] (Analogue) |

| Melting Point | Data not available in searched sources | |

| CAS Number | 59489-39-3 | [7] |

Note: Experimental data for some properties like melting point and pKa were not available in the initial search results. These would typically be determined experimentally in a laboratory setting.

Comprehensive Solubility Profiling

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. For a compound like this compound, solubility is not a single value but a profile that varies with the solvent, temperature, and pH.

Theoretical Framework: Predicting Solubility Behavior

The presence of the basic amino group is the most critical structural feature for predicting aqueous solubility. In an acidic environment (pH < pKa), the amino group will be protonated to form a cationic salt (-NH₃⁺). This ionization dramatically increases the molecule's polarity and its ability to interact with polar solvents like water, thereby increasing solubility. Conversely, in neutral or basic solutions, the compound will exist predominantly in its less polar, free base form, leading to lower aqueous solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility. It is a robust and self-validating system because it ensures that the solution has reached saturation.

Causality Behind the Protocol: The core principle is to create a saturated solution by allowing excess solid to equilibrate with the solvent over a sufficient period. Shaking or agitation maximizes the surface area for dissolution, while temperature control is critical because solubility is temperature-dependent. Centrifugation or filtration is used to separate the undissolved solid without affecting the equilibrium of the supernatant, which is then analyzed to determine the concentration.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, pH buffers, ethanol, DMSO) to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Centrifuge the vials at high speed to pellet the remaining solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Dilution: Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration.[8]

Workflow for Shake-Flask Solubility Measurement

Caption: Workflow for equilibrium solubility determination.

Solubility in Common Pharmaceutical Solvents

| Solvent | Predicted Solubility | Rationale / Analogue Data |

| Water (neutral pH) | Low to Moderate | The molecule can form hydrogen bonds but the aromatic ring limits high aqueous solubility.[6] |

| Aqueous Acid (e.g., 0.1 M HCl) | High | Protonation of the amino group creates a highly soluble salt. |

| Ethanol / Methanol | Moderate to High | "Like dissolves like" principle; these polar protic solvents can interact with the amino group.[6][9][10] |

| DMSO / DMF | High | These are strong, polar aprotic solvents capable of dissolving a wide range of organic molecules.[11] |

| Acetonitrile | Moderate | A polar aprotic solvent, generally a good solvent for moderately polar compounds.[11] |

| Dichloromethane (DCM) | Low to Moderate | Less polar than the other solvents; solubility would depend on the balance of polar/non-polar features. |

Comprehensive Stability and Forced Degradation Profiling